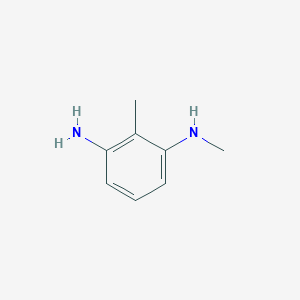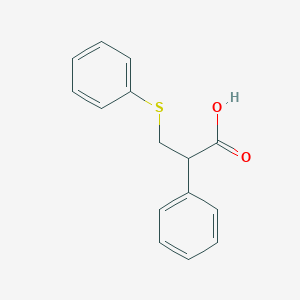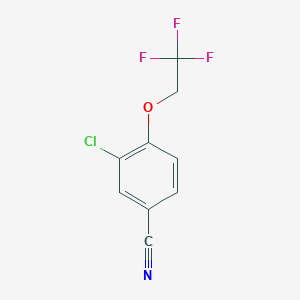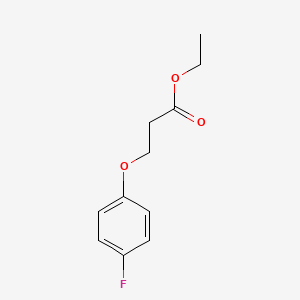
4-(4-Tetrahydro-2-furanoyl-1-piperazinyl)aniline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(4-Tetrahydro-2-furanoyl-1-piperazinyl)aniline is a synthetic organic compound with the molecular formula C15H21N3O2 It is characterized by the presence of a piperazine ring substituted with a tetrahydrofuran group and an aniline moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Tetrahydro-2-furanoyl-1-piperazinyl)aniline typically involves the following steps:
-
Formation of the Piperazine Intermediate: : The initial step involves the preparation of a piperazine derivative. This can be achieved by reacting piperazine with a suitable acylating agent, such as tetrahydrofuran-2-carbonyl chloride, under basic conditions to form the intermediate 4-(tetrahydrofuran-2-yl)piperazine.
-
Coupling with Aniline: : The intermediate is then coupled with aniline in the presence of a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). This reaction typically occurs in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods
For industrial-scale production, the synthesis may be optimized to improve yield and reduce costs. This could involve the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the use of more efficient catalysts and solvents that can be recycled may be employed to enhance the sustainability of the process.
化学反应分析
Types of Reactions
-
Oxidation: : 4-(4-Tetrahydro-2-furanoyl-1-piperazinyl)aniline can undergo oxidation reactions, particularly at the aniline moiety. Common oxidizing agents include hydrogen peroxide and potassium permanganate, leading to the formation of nitroso or nitro derivatives.
-
Reduction: : The compound can be reduced using agents like sodium borohydride or lithium aluminum hydride, which may target the carbonyl group in the tetrahydrofuran ring, converting it to an alcohol.
-
Substitution: : Electrophilic aromatic substitution reactions can occur at the aniline ring. Halogenation, nitration, and sulfonation are typical reactions, with reagents such as bromine, nitric acid, and sulfuric acid, respectively.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Bromine (Br2), nitric acid (HNO3), sulfuric acid (H2SO4)
Major Products
Oxidation: Nitroso or nitro derivatives
Reduction: Alcohol derivatives
Substitution: Halogenated, nitrated, or sulfonated products
科学研究应用
4-(4-Tetrahydro-2-furanoyl-1-piperazinyl)aniline has several applications in scientific research:
-
Chemistry: : It serves as a building block for the synthesis of more complex molecules, particularly in medicinal chemistry for the development of pharmaceutical agents.
-
Biology: : The compound is used in the study of enzyme interactions and receptor binding due to its structural similarity to biologically active molecules.
-
Industry: : It is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and dyes.
作用机制
The mechanism by which 4-(4-Tetrahydro-2-furanoyl-1-piperazinyl)aniline exerts its effects depends on its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s piperazine ring can mimic the structure of neurotransmitters, allowing it to bind to and modulate the activity of receptors in the nervous system. Additionally, the tetrahydrofuran group may enhance its binding affinity and specificity.
相似化合物的比较
Similar Compounds
4-(4-Methyl-1-piperazinyl)aniline: Similar structure but with a methyl group instead of the tetrahydrofuran ring.
4-(4-Benzyl-1-piperazinyl)aniline: Contains a benzyl group, offering different chemical properties and biological activities.
4-(4-Ethyl-1-piperazinyl)aniline: Features an ethyl group, which may affect its solubility and reactivity.
Uniqueness
4-(4-Tetrahydro-2-furanoyl-1-piperazinyl)aniline is unique due to the presence of the tetrahydrofuran ring, which imparts distinct chemical and biological properties. This structural feature can influence the compound’s solubility, stability, and interaction with biological targets, making it a valuable molecule for various applications in research and industry.
属性
IUPAC Name |
[4-(4-aminophenyl)piperazin-1-yl]-(oxolan-2-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O2/c16-12-3-5-13(6-4-12)17-7-9-18(10-8-17)15(19)14-2-1-11-20-14/h3-6,14H,1-2,7-11,16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHYMTZHTTYBECU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)C(=O)N2CCN(CC2)C3=CC=C(C=C3)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。









![N-[(3-bromophenyl)methyl]oxane-4-carboxamide](/img/structure/B7877812.png)




